molecular formula C7H7BrO3 B1620881 methyl 5-(bromomethyl)furan-2-carboxylate CAS No. 70117-25-8

methyl 5-(bromomethyl)furan-2-carboxylate

Cat. No.: B1620881
CAS No.: 70117-25-8
M. Wt: 219.03 g/mol
InChI Key: WHBQNMWZLZKDSD-UHFFFAOYSA-N
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Description

methyl 5-(bromomethyl)furan-2-carboxylate is an organic compound that belongs to the class of furoates It is characterized by a furan ring substituted with a bromomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 5-(bromomethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 5-methyl-2-furoate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of methyl 5-(bromomethyl)-2-furoate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: methyl 5-(bromomethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

methyl 5-(bromomethyl)furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-2-furoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The furan ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Methyl 5-methyl-2-furoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 5-chloromethyl-2-furoate: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.

    Methyl 5-(hydroxymethyl)-2-furoate: Contains a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness: methyl 5-(bromomethyl)furan-2-carboxylate is unique due to its high reactivity, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

methyl 5-(bromomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBQNMWZLZKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362580
Record name Methyl 5-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70117-25-8
Record name Methyl 5-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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